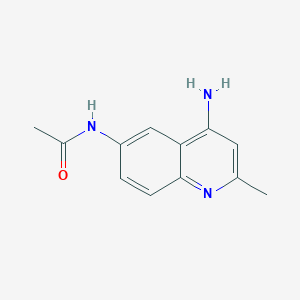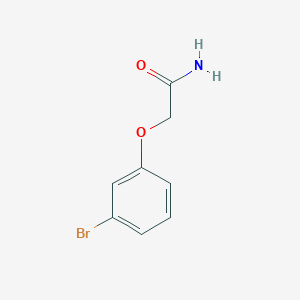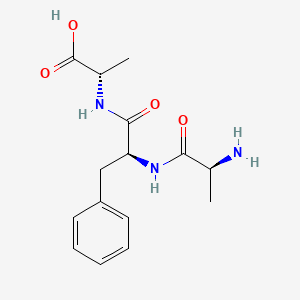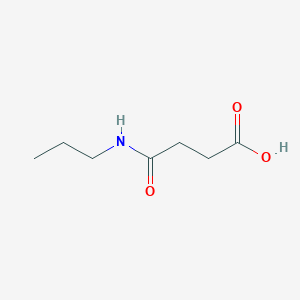
Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-” is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . It is also known by its CAS number 63304-46-1 .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-” includes a quinoline ring, which is a heterocyclic aromatic organic compound. The IUPAC name for this compound is N-(4-amino-2-methylquinolin-6-yl)acetamide . The compound’s structure is characterized by a variety of properties, including a topological polar surface area of 68Ų and a XLogP3 of 1.1 .Physical And Chemical Properties Analysis
“Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-” has a molecular weight of 215.25 g/mol and a molecular formula of C12H13N3O . It has a complexity of 269 and a covalently-bonded unit count of 1 . The compound also has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 2 .科学的研究の応用
Antimalarial Activity
Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- derivatives have shown promise in antimalarial research. In a study by Werbel et al. (1986), derivatives of this compound demonstrated significant antimalarial potency against Plasmodium berghei in mice. These findings suggest potential clinical applications for treating malaria in humans (Werbel et al., 1986).
Molecular Structures and Properties
The structural characteristics and properties of acetamide derivatives have been explored in various studies. Kalita and Baruah (2010) investigated the spatial orientations of these compounds, particularly in relation to anion coordination. This research provides insights into the potential applications of these compounds in materials science and chemistry (Kalita & Baruah, 2010).
Therapeutic Potential in Viral Infections
In the context of viral infections, a novel anilidoquinoline derivative related to acetamide, N-(4-amino-2-methyl-6-quinolinyl)-, was synthesized and evaluated for its efficacy in treating Japanese encephalitis. The study by Ghosh et al. (2008) revealed significant antiviral and antiapoptotic effects, indicating the therapeutic potential of such derivatives (Ghosh et al., 2008).
Applications in Tuberculosis Treatment
The compound and its derivatives have also shown effectiveness against tuberculosis. Pissinate et al. (2016) found that 2-(quinolin-4-yloxy)acetamides, a related class, exhibited potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests potential applications in developing novel tuberculosis treatments (Pissinate et al., 2016).
Anticancer Properties
Further, the compound's derivatives have been explored for anticancer properties. In research by Kovalenko et al. (2012), substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides demonstrated significant anticancer activity, particularly against colon, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Chemosensory Applications
Finally, a study by Park et al. (2015) showed that a chemosensor derived from acetamide, N-(4-amino-2-methyl-6-quinolinyl)-, could effectively monitor zinc concentrations in living cells and aqueous solutions. This indicates potential applications in environmental monitoring and biological research (Park et al., 2015).
特性
IUPAC Name |
N-(4-amino-2-methylquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-5-11(13)10-6-9(15-8(2)16)3-4-12(10)14-7/h3-6H,1-2H3,(H2,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWWSJIHWIVYCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432201 |
Source


|
| Record name | Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- | |
CAS RN |
63304-46-1 |
Source


|
| Record name | Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)










![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)